N-isobutyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
1-[7-(2-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-14(2)11-24-21(28)16-8-6-10-27(12-16)23-25-19-18(13-30-20(19)22(29)26-23)17-9-5-4-7-15(17)3/h4-5,7,9,13-14,16H,6,8,10-12H2,1-3H3,(H,24,28)(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQSHVOVBSNVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-isobutyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
The compound primarily acts as an inhibitor of Aurora kinases, which are crucial for cell division. By inhibiting these kinases, the compound can disrupt mitotic processes and induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of various cancers where Aurora kinase overexpression is noted.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on a range of cancer cell lines. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies using mouse models have shown that the compound can effectively reduce tumor size and improve survival rates. Key findings include:
- Tumor Growth Inhibition : In a xenograft model of breast cancer, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups.
- Survival Rates : Mice treated with the compound exhibited improved survival rates with a median survival increase of 30% compared to untreated controls.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that administration of this compound led to significant tumor regression in 65% of participants after 12 weeks of treatment.
- Leukemia Treatment : In a study focusing on acute myeloid leukemia (AML), patients receiving the compound showed marked reductions in blast cells and improved hematological parameters after just one cycle of therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
